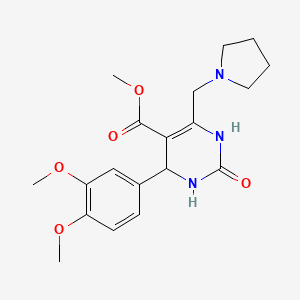![molecular formula C14H15N3OS B11467462 2-(Ethylamino)-7-phenyl-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11467462.png)
2-(Ethylamino)-7-phenyl-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ETHYLAMINO)-7-PHENYL-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a thiazole ring fused to a pyridine ring, makes it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ETHYLAMINO)-7-PHENYL-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of 3-benzyl-4-thiazolidine-2-thione with aromatic aldehydes to form an α,β-unsaturated ketone intermediate, which then undergoes a Michael addition and cycloelimination cascade to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely to be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(ETHYLAMINO)-7-PHENYL-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol or dichloromethane and may require catalysts or specific temperatures to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl or thiazole rings.
Scientific Research Applications
Chemistry: It serves as a key intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 2-(ETHYLAMINO)-7-PHENYL-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. For example, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I/DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication. This leads to the accumulation of DNA damage and ultimately induces cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds also exhibit topoisomerase I inhibitory activity and have been studied for their anticancer properties.
Pyrano[2,3-d]thiazoles: Known for their wide range of medicinal properties, including antibacterial and antifungal activities.
Uniqueness
What sets 2-(ETHYLAMINO)-7-PHENYL-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE apart is its specific structure, which allows for unique interactions with molecular targets. Its ability to inhibit topoisomerase I with high potency makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C14H15N3OS |
|---|---|
Molecular Weight |
273.36 g/mol |
IUPAC Name |
2-(ethylamino)-7-phenyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C14H15N3OS/c1-2-15-14-17-13-12(19-14)10(8-11(18)16-13)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,15,17)(H,16,18) |
InChI Key |
DPDGTHFDPXCXAS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=C(S1)C(CC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11467384.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-4-fluorobenzamide](/img/structure/B11467387.png)
![6-(4-bromophenyl)-5-(imidazo[1,2-a]pyridin-2-yl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11467398.png)
![9-(4-chlorophenyl)-8-(2-methoxyphenyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B11467403.png)
![3-(4-benzylpiperidin-1-yl)-12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene](/img/structure/B11467410.png)
![6-butyl-8-(2-methoxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11467418.png)

![N-[4-(acetylsulfamoyl)phenyl]-5-methyl-2-(propan-2-yl)cyclohexanecarboxamide](/img/structure/B11467424.png)
![5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11467427.png)
![Dimethyl 2,6-dimethyl-4-(4-{[(2,3,4-trimethoxyphenyl)carbonyl]amino}phenyl)pyridine-3,5-dicarboxylate](/img/structure/B11467435.png)
![2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(furan-3-ylmethyl)acetamide](/img/structure/B11467439.png)
![2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11467451.png)
![4-(4-hydroxyphenyl)-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11467458.png)
